![molecular formula C24H20N2O6S3 B14288157 N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide CAS No. 115166-66-0](/img/structure/B14288157.png)
N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide is a complex organic compound characterized by its sulfonamide groups and aromatic rings It is known for its unique chemical structure, which includes two benzenesulfonamide groups connected by a sulfonyldi(4,1-phenylene) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide typically involves the reaction of 4,4’-diaminodiphenyl sulfone with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Applications De Recherche Scientifique
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acedapsone: A sulfone compound with antimicrobial and antimalarial activity.
Dapsone: Another sulfone used in the treatment of leprosy and dermatitis herpetiformis.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Uniqueness
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide is unique due to its dual sulfonamide groups and the sulfonyldi(4,1-phenylene) linker, which confer specific chemical reactivity and potential biological activity not found in simpler sulfonamides.
Propriétés
Numéro CAS |
115166-66-0 |
|---|---|
Formule moléculaire |
C24H20N2O6S3 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
N-[4-[4-(benzenesulfonamido)phenyl]sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O6S3/c27-33(28,21-15-11-19(12-16-21)25-34(29,30)23-7-3-1-4-8-23)22-17-13-20(14-18-22)26-35(31,32)24-9-5-2-6-10-24/h1-18,25-26H |
Clé InChI |
NOGXUWORMKAUIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


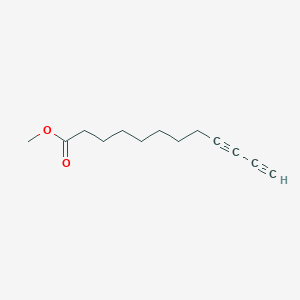
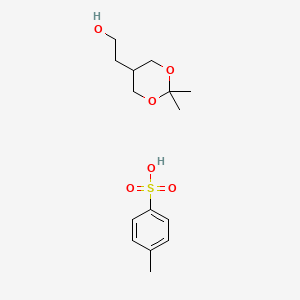


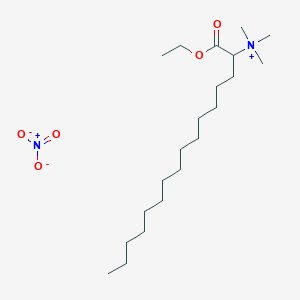

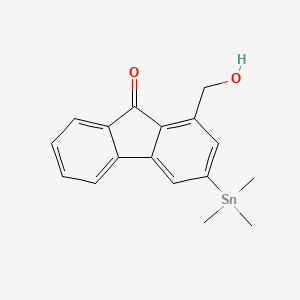

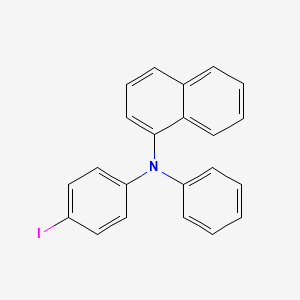
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
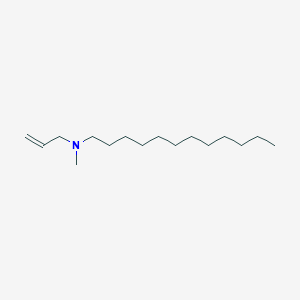
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)
